REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([CH:7]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[N:14][C:10]([CH3:13])([CH3:12])[CH3:11]
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)C=O)C
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Name
|
|
Quantity
|
27.75 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was evaporated to an oil which
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Type
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DISTILLATION
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Details
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distilled (bp 70°-73° C., 0.6 mm Hg)
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Name
|
|
Type
|
product
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Smiles
|
CC1=C(C=CC=C1)C=NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |